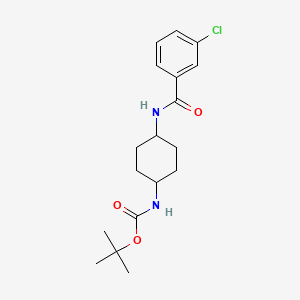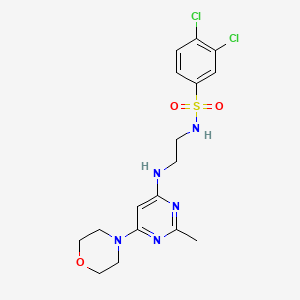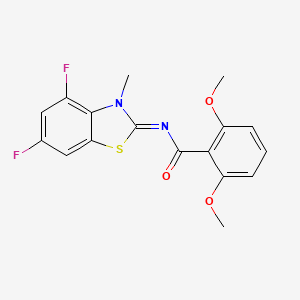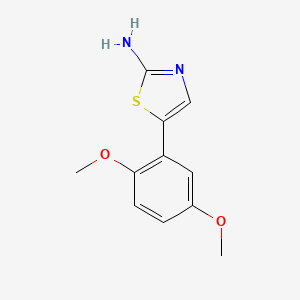
3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that belongs to the class of pyrrolidinylphenylamides. It is commonly referred to as F-Phenibut or Fluorophenibut. This compound has been widely studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
Research in this area focuses on synthesizing and characterizing novel compounds with potential biological activities. For example, studies have explored the synthesis of various derivatives with fluorine substituents, aiming to investigate their structural and electronic properties through methods like NMR, IR, and mass spectrometry. These efforts lay the groundwork for understanding the compound's reactivity and potential as a scaffold in drug discovery (Manolov, Ivanov, & Bojilov, 2021).
Anticancer Applications
Compounds structurally related to "3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide" have been studied for their anticancer potential. For instance, novel pyridine-thiazole hybrid molecules demonstrated high antiproliferative activity against various cancer cell lines, including leukemia, glioblastoma, and carcinomas of the colon, breast, and lung. The selectivity of these compounds for cancer cells over normal cells suggests their promise as anticancer agents, inviting further investigation into their mechanisms of action, such as DNA interaction and induced genetic instability (Ivasechko et al., 2022).
Antimicrobial Activity
Research on fluorinated compounds has also extended to antimicrobial activity. Fluorinated benzothiazolo imidazole compounds, for example, have shown promising results against various microbial strains. Such studies highlight the potential of fluorine-containing molecules in developing new antimicrobial agents, with specific compounds demonstrating significant activity against bacterial pathogens (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Fluorescence and Sensing Applications
The fluorescence properties of heterocyclic compounds, particularly those containing fluorophenyl groups, have been explored for potential applications in sensing and imaging. For example, studies have developed fluorescent probes based on structurally similar compounds for selective detection and discrimination tasks, leveraging the unique electronic properties conferred by the fluorophenyl and thiazolyl groups. Such compounds exhibit promising characteristics for environmental and biological sensing applications, including high sensitivity, selectivity, and tunable fluorescence (Wang, Han, Jia, Zhou, & Deng, 2012).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-14-4-2-1-3-12(14)5-6-15(21)19-13-7-9-20(11-13)16-18-8-10-22-16/h1-4,8,10,13H,5-7,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENDPYDEUOLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)





![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)
![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)


![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)
![N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2709253.png)

![N-cyclopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2709258.png)